molecular formula C9H13NO B1280110 1-Amino-2-phenylpropan-2-ol CAS No. 1017418-99-3

1-Amino-2-phenylpropan-2-ol

Cat. No. B1280110
M. Wt: 151.21 g/mol
InChI Key: BDNDQOCRJGGSJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Amino-2-phenylpropan-2-ol” is a chemical compound with the empirical formula C9H13NO . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of “1-Amino-2-phenylpropan-2-ol” can be achieved through the application of immobilized whole-cell biocatalysts with ®-transaminase activity . This method offers an environmentally and economically attractive approach for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .


Molecular Structure Analysis

The molecular structure of “1-Amino-2-phenylpropan-2-ol” includes 36 bonds - 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .


Chemical Reactions Analysis

The chemical reactions involving “1-Amino-2-phenylpropan-2-ol” are primarily mediated by transaminases . After optimization of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

Scientific Research Applications

1. Application in Pharmaceutical Synthesis

Methods of Application: The synthesis involves the use of transaminases (TAs), which offer an environmentally and economically attractive method for the direct synthesis of these derivatives starting from prochiral ketones . Immobilised whole-cell biocatalysts with ®-transaminase activity are used for the synthesis .

Results or Outcomes: After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

2. Application in Mass Spectrometry

Methods of Application: The compound was studied using positive- and negative-ion-fast atom bombardment-mass spectrometric ionization technique .

Results or Outcomes: The specific results or outcomes of this application were not detailed in the source .

3. Application in Synthesis of Propargylamines

Methods of Application: The synthesis involves solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .

Results or Outcomes: The specific results or outcomes of this application were not detailed in the source .

4. Application in Synthesis of Unnatural Tripeptide

Methods of Application: The compound reacts with nitriles to form oxazolines .

Results or Outcomes: The synthesized unnatural tripeptide can enhance the antimicrobial activity of methicillin against methicillin-resistant Staphylococcus aureus .

5. Application in Microwave Irradiation Studies

Methods of Application: The specific methods of application were not detailed in the source .

Results or Outcomes: The specific results or outcomes of this application were not detailed in the source .

6. Application in Synthesis of Hexylcaine

Methods of Application: The specific methods of application were not detailed in the source .

Results or Outcomes: The synthesized Hexylcaine can be used as a local anesthetic .

7. Application in Metalworking Fluid

Methods of Application: The specific methods of application were not detailed in the source .

Results or Outcomes: The specific results or outcomes of this application were not detailed in the source .

8. Application in Waterborne Coatings

Methods of Application: The specific methods of application were not detailed in the source .

Results or Outcomes: The specific results or outcomes of this application were not detailed in the source .

Safety And Hazards

The safety data sheet for a similar compound, “1-Phenyl-2-propanol”, suggests that it is combustible and should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling it .

properties

IUPAC Name

1-amino-2-phenylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNDQOCRJGGSJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30494276, DTXSID701281569
Record name 1-Amino-2-phenylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(Aminomethyl)-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-phenylpropan-2-ol

CAS RN

17643-24-2, 1017418-99-3
Record name α-(Aminomethyl)-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17643-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-2-phenylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(Aminomethyl)-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-2-phenylpropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-2-phenylpropan-2-ol
Reactant of Route 2
Reactant of Route 2
1-Amino-2-phenylpropan-2-ol
Reactant of Route 3
Reactant of Route 3
1-Amino-2-phenylpropan-2-ol
Reactant of Route 4
Reactant of Route 4
1-Amino-2-phenylpropan-2-ol
Reactant of Route 5
Reactant of Route 5
1-Amino-2-phenylpropan-2-ol
Reactant of Route 6
Reactant of Route 6
1-Amino-2-phenylpropan-2-ol

Citations

For This Compound
7
Citations
B Sümer - 2006 - open.metu.edu.tr
… resolution of 1-amino-2phenylpropan-2-ol 20 with vinyl acetate…………………………45 3.5 General procedure for enzymatic resolution of 1-amino-2phenylpropan-2-ol 20 with dimethyl …
Number of citations: 4 open.metu.edu.tr
AM Alamir, J Watterson, I Attafi - 2023 - ASPET
… There was a newly discovered BMPEA metabolite, which was identified as 1-amino-2-phenylpropan-2-ol. … 1-amino-2-phenylpropan-2-ol, a novel BMPEA metabolite, was discovered. …
Number of citations: 0 jpet.aspetjournals.org
N Chen, M Zhu, W Zhang, DM Du, J Xu - Amino Acids, 2009 - Springer
… However, 2-amino-2-phenylpropanol and 1-amino-2-phenylpropan-2-ol were detected as byproducts in 13 C NMR analysis of crude reaction mixture when we prolonged reaction time …
Number of citations: 21 link.springer.com
S Torabi Kohlbouni, A Sarkar, J Zhang, X Li… - Chirality, 2020 - Wiley Online Library
… As Figure 5 depicts, complexation of (R)-1-amino-2-phenylpropan-2-ol (10) with DBA does yield a negative ECCD, as predicted. Impressively, with only 4 equivalent of (R)-10 added (in …
Number of citations: 6 onlinelibrary.wiley.com
A Cabré, G Sciortino, G Ujaque, X Verdaguer… - Organic …, 2018 - ACS Publications
… The reaction was performed in a glovebox to avoid the formation of substantial amounts of N-tosyl-1-amino-2-phenylpropan-2-ol caused by aziridine ring-opening by moisture. We …
Number of citations: 31 pubs.acs.org
ST Kohlbouni - 2022 - search.proquest.com
… As Figure I-27 depicts, complexation of (R)-1-amino-2-phenylpropan-2-ol (I-50R) with DBA does yield a negative ECCD, as predicted. Impressively, with only 4 equivalents of I-50R …
Number of citations: 0 search.proquest.com
AV Malkov, AJP Stewart-Liddon… - Organic & …, 2012 - pubs.rsc.org
A new family of Lewis basic 2-pyridyl oxazolines have been developed, which can act as efficient organocatalysts for the enantioselective reduction of prochiral aromatic ketones and …
Number of citations: 48 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.